3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-28-15-8-6-13(7-9-15)23-17-16(20-21-23)18(25)22(11-19-17)10-12-2-4-14(5-3-12)24(26)27/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBASWMAIPBJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazole ring.
Attachment of the nitrophenylmethyl group: This is usually done through a nucleophilic substitution reaction where the nitrophenylmethyl group is attached to the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
Overview
3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the class of triazolopyrimidines. Its unique structure, characterized by a triazole ring fused to a pyrimidine ring with methoxy and nitro substituents, positions it as a valuable compound in various scientific research applications.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes.
- Reagent in Organic Reactions : It is employed as a reagent in several organic reactions, facilitating the formation of new chemical entities.
Biological Research
- Antimicrobial Properties : Studies have indicated that compounds within the triazolopyrimidine class exhibit significant antimicrobial activity. Research is ongoing to evaluate the effectiveness of this compound against various bacterial and fungal strains.
- Anticancer Activity : Preliminary research suggests that this compound may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer drug development. The specific molecular targets are under investigation to elucidate its mechanism of action.
Pharmaceutical Applications
- Therapeutic Agent Development : The potential for this compound to act as a therapeutic agent is being explored, particularly in the context of targeting diseases such as cancer and infections. Its unique functional groups may enhance its efficacy and selectivity.
Industrial Applications
- Material Development : Beyond biological applications, this compound is used in the synthesis of new materials. Its chemical properties allow it to serve as an intermediate in the production of industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : The 6-position substituent (e.g., nitrophenylmethyl vs. butyl) significantly impacts melting points and bioactivity .
Electron-Withdrawing Groups Enhance Bioactivity : Nitro and thioxo groups improve binding to enzymes or DNA compared to methoxy or alkyl groups .
Hybrid Structures Improve Pharmacokinetics : Compounds with glycoside or oxadiazole moieties (e.g., ) show enhanced membrane permeability but increased molecular weight .
Biological Activity
3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the class of triazolopyrimidines. Its structure features a triazole ring fused to a pyrimidine ring, along with methoxy and nitro substituents that contribute to its biological activity. This article reviews the compound's biological properties, including its potential as an anticancer agent, its mechanism of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in cell proliferation and signaling pathways. The compound may inhibit the activity of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival . Moreover, its structural features suggest potential interactions with various receptors and proteins that could modulate cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis |
| HCT-116 (Colorectal) | 8.5 | Inhibits cell proliferation |
| U87 (Glioblastoma) | 7.0 | Cytotoxic effects |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Other Biological Activities
In addition to its anticancer effects, the compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies indicate moderate antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, possibly through the modulation of COX-2 expression .
Case Studies
- In Vitro Evaluation : A study conducted on MDA-MB-231 cells revealed that treatment with the compound led to increased caspase-3 activity, indicating enhanced apoptosis at concentrations as low as 1.0 μM. This was coupled with morphological changes consistent with apoptotic cell death .
- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of the compound to various targets, confirming its potential as an inhibitor of key enzymes involved in cancer progression .
- Animal Studies : Further research is required to evaluate the in vivo efficacy and safety profile of this compound. Initial assessments suggest promising results in tumor-bearing animal models, warranting further investigation.
Q & A
What are the key considerations for designing a synthetic route for this triazolo[4,5-d]pyrimidin-7-one derivative?
Level: Basic
Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazole ring via cyclization reactions (e.g., using hydrazine derivatives or azide-alkyne cycloaddition) .
- Step 2: Pyrimidine ring construction, often via condensation reactions (e.g., Biginelli reaction or microwave-assisted methods) .
- Step 3: Introduction of substituents (e.g., 4-methoxyphenyl and 4-nitrophenylmethyl groups) via nucleophilic substitution or cross-coupling reactions (Suzuki, Buchwald-Hartwig) .
- Optimization: Use additives like iodine or phase-transfer catalysts to improve yield . Validate intermediates with LC-MS and NMR .
How can structural contradictions in X-ray crystallography data be resolved for this compound?
Level: Advanced
Answer:
- Data Validation: Cross-check torsion angles (e.g., C16—C11—C12—C13 and O2—C11—C12—C13) against density functional theory (DFT) calculations .
- Refinement: Use high-resolution data (R factor < 0.05) and refine hydrogen bonding networks (e.g., N–H···O interactions) .
- Comparison: Align with similar triazolo[4,5-d]pyrimidine derivatives (e.g., 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl analog) to identify deviations in bond lengths/angles .
What advanced spectroscopic methods are recommended for characterizing substituent effects on the triazole-pyrimidine core?
Level: Basic
Answer:
- NMR: Use -DEPT to resolve overlapping signals (e.g., methoxy vs. nitro groups). -NMR can map electronic effects on the triazole ring .
- MS/MS Fragmentation: Analyze collision-induced dissociation (CID) patterns to distinguish regioisomers (e.g., triazole vs. pyrimidine ring cleavage) .
- IR Spectroscopy: Identify carbonyl (C=O) stretching frequencies (~1700 cm) and nitro group vibrations (~1520 cm) .
How can computational modeling guide the analysis of its potential kinase inhibition (e.g., c-Met)?
Level: Advanced
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate binding to c-Met’s ATP pocket (PDB: 3LQ8). Prioritize π-π stacking between the triazole ring and Tyr1230 .
- MD Simulations: Assess stability of the ligand-receptor complex over 100 ns trajectories. Monitor hydrogen bonds with Met1211 and Asp1222 .
- SAR Analysis: Compare with analogs (e.g., WXY001 series) to optimize substituent hydrophobicity and steric bulk .
What strategies address low bioactivity in in vitro anticancer assays?
Level: Advanced
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl or phosphate) to enhance cell permeability .
- Formulation Optimization: Use nano-carriers (liposomes or PLGA nanoparticles) to improve solubility and tumor targeting .
- Off-Target Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., VEGFR2 or EGFR) .
How can conflicting cytotoxicity data between cell lines (e.g., HeLa vs. MCF-7) be interpreted?
Level: Advanced
Answer:
- Mechanistic Profiling: Perform RNA-seq to compare gene expression (e.g., apoptosis regulators like Bcl-2 or caspase-3) .
- Metabolic Stability: Assess differences in CYP450 metabolism between cell lines using LC-MS-based metabolite identification .
- Microenvironment Factors: Test under hypoxic vs. normoxic conditions, as nitro groups may exhibit redox-dependent activation .
What chromatographic methods ensure purity for pharmacological studies?
Level: Basic
Answer:
- HPLC: Use C18 columns (e.g., Chromolith) with gradient elution (ACN/0.1% TFA in HO). Monitor at 254 nm for nitro group absorption .
- Chiral Separation: If stereoisomers exist, employ Chiralpak AD-H columns with hexane/isopropanol .
- Validation: Meet ICH guidelines (purity >95%, RSD <2% for triplicate runs) .
How do electron-withdrawing substituents (e.g., nitro) influence the compound’s photostability?
Level: Advanced
Answer:
- Accelerated Testing: Expose to UV light (λ = 365 nm) and quantify degradation via HPLC. Nitro groups may increase susceptibility to radical formation .
- DFT Calculations: Compare HOMO-LUMO gaps of nitro vs. methoxy derivatives. Lower gaps correlate with higher photoreactivity .
- Stabilization: Add antioxidants (e.g., BHT) or use amber glassware to mitigate degradation .
What in silico tools predict metabolic pathways for this compound?
Level: Advanced
Answer:
- Software: Use StarDrop (P450 metabolism module) or ADMET Predictor to identify likely sites of oxidation (e.g., methoxy demethylation) .
- CYP Inhibition Assays: Test against recombinant CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits) .
- Metabolite Profiling: Combine molecular networking (GNPS) with HR-MS/MS to detect phase I/II metabolites .
How can synthetic byproducts (e.g., regioisomers) be minimized during scale-up?
Level: Basic
Answer:
- Reaction Control: Optimize temperature (60–80°C) and solvent polarity (DMF vs. THF) to favor kinetic over thermodynamic products .
- Catalyst Screening: Test Pd(OAc)/XPhos for Suzuki couplings to reduce homocoupling byproducts .
- Workflow Automation: Implement continuous flow reactors for precise control of residence time and mixing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
